2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to form the carboxylate ester group, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-nitro-1H-pyrrole-2-carboxylate
- 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate
Uniqueness
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
478812-25-8 |
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Molecular Formula |
C10H16N2O4Si |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
2-trimethylsilylethyl 4-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O4Si/c1-17(2,3)5-4-16-10(13)9-6-8(7-11-9)12(14)15/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
UFRPHZRAYQRTSD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=CC(=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
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